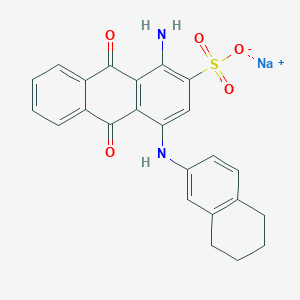

sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GoSlo SR 5-69 is a chemical compound known for its role as a large conductance calcium-activated potassium channel activator. It is specifically designed to activate the KCa1.1 (BK) channels, which are crucial in regulating various physiological processes, including neuronal excitability and muscle contraction. The chemical name of GoSlo SR 5-69 is Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GoSlo SR 5-69 involves the Ullmann coupling reaction, which is a well-known method for forming carbon-nitrogen bondsThe final step involves the sulfonation of the anthraquinone derivative to yield the sodium salt form of GoSlo SR 5-69 .

Industrial Production Methods: Industrial production of GoSlo SR 5-69 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research and development applications .

Chemical Reactions Analysis

Types of Reactions: GoSlo SR 5-69 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and sulfonate groups. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and nucleophiles.

Oxidation and Reduction Reactions: Although less common, GoSlo SR 5-69 can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated compounds yield halogenated derivatives of GoSlo SR 5-69 .

Scientific Research Applications

GoSlo SR 5-69 has a wide range of scientific research applications:

Mechanism of Action

GoSlo SR 5-69 exerts its effects by binding to the large conductance calcium-activated potassium channels, specifically the KCa1.1 (BK) channels. This binding induces a conformational change in the channel, stabilizing its open state and allowing the flow of potassium ions. The activation of BK channels leads to hyperpolarization of the cell membrane, reducing cellular excitability .

Comparison with Similar Compounds

Iberiotoxin: A peptide toxin that specifically inhibits BK channels, used as a comparative tool in research studies.

Uniqueness of GoSlo SR 5-69: GoSlo SR 5-69 is unique due to its high potency and efficacy in activating BK channels. It has an EC50 value of 251 nanomolar, making it one of the most potent BK channel activators synthesized to date. Its ability to shift the voltage required for half-maximal activation by more than 100 millivolts further highlights its effectiveness .

Properties

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-15-10-9-13-5-1-2-6-14(13)11-15)20-21(22)24(28)17-8-4-3-7-16(17)23(20)27;/h3-4,7-12,26H,1-2,5-6,25H2,(H,29,30,31);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJJZTFRBZWSBX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.